Bivalirudin Bivalirudin Bivalirudin is a 20 amino acid long synthetic peptide with thrombin-specific anticoagulant properties. Bivalirudin reversibly binds thrombin, free as well as clot bound, at the catalytic site and the anion-binding exosite, thereby preventing the formation and activation of fibrin, factor XIIIa, and other coagulation factors. This drug is primarily used during coronary angioplasty procedures, in combination with aspirin, in patients with unstable angina.
Bivalirudin is a synthetic peptide of 20 amino acids, comprising D-Phe, Pro, Arg, Pro, Gly, Gly, Gly, Gly, Asn, Gly, Asp, Phe, Glu, Glu, Ile, Pro, Glu, Glu, Tyr, and Leu in sequence. A congener of hirudin (a naturally occurring drug found in the saliva of the medicinal leech), it a specific and reversible inhibitor of thrombin, and is used as an anticoagulant. It has a role as an anticoagulant and an EC 3.4.21.5 (thrombin) inhibitor.
Bivalirudin is a synthetic 20 residue peptide (thrombin inhibitor) which reversibly inhibits thrombin. Once bound to the active site, thrombin cannot activate fibrinogen into fibrin, the crucial step in the formation of thrombus. It is administered intravenously. Because it can cause blood stagnation, it is important to monitor changes in hematocrit, activated partial thromboplastin time, international normalized ratio and blood pressure.
Brand Name: Vulcanchem
CAS No.: 128270-60-0
VCID: VC0194457
InChI: InChI=1S/C98H138N24O33/c1-5-52(4)82(96(153)122-39-15-23-70(122)92(149)114-60(30-34-79(134)135)85(142)111-59(29-33-78(132)133)86(143)116-64(43-55-24-26-56(123)27-25-55)89(146)118-67(97(154)155)40-51(2)3)119-87(144)61(31-35-80(136)137)112-84(141)58(28-32-77(130)131)113-88(145)63(42-54-18-10-7-11-19-54)117-90(147)66(45-81(138)139)110-76(129)50-107-83(140)65(44-71(100)124)109-75(128)49-106-73(126)47-104-72(125)46-105-74(127)48-108-91(148)68-21-13-38-121(68)95(152)62(20-12-36-103-98(101)102)115-93(150)69-22-14-37-120(69)94(151)57(99)41-53-16-8-6-9-17-53/h6-11,16-19,24-27,51-52,57-70,82,123H,5,12-15,20-23,28-50,99H2,1-4H3,(H2,100,124)(H,104,125)(H,105,127)(H,106,126)(H,107,140)(H,108,148)(H,109,128)(H,110,129)(H,111,142)(H,112,141)(H,113,145)(H,114,149)(H,115,150)(H,116,143)(H,117,147)(H,118,146)(H,119,144)(H,130,131)(H,132,133)(H,134,135)(H,136,137)(H,138,139)(H,154,155)(H4,101,102,103)/t52-,57+,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,82-/m0/s1
SMILES: CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CC6=CC=CC=C6)N
Molecular Formula: C98H138N24O33
Molecular Weight: 2180.3 g/mol

Bivalirudin

CAS No.: 128270-60-0

Impurities

VCID: VC0194457

Molecular Formula: C98H138N24O33

Molecular Weight: 2180.3 g/mol

Purity: > 95%

Bivalirudin - 128270-60-0

CAS No. 128270-60-0
Product Name Bivalirudin
Molecular Formula C98H138N24O33
Molecular Weight 2180.3 g/mol
IUPAC Name (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[2-[[2-[[2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid
Standard InChI InChI=1S/C98H138N24O33/c1-5-52(4)82(96(153)122-39-15-23-70(122)92(149)114-60(30-34-79(134)135)85(142)111-59(29-33-78(132)133)86(143)116-64(43-55-24-26-56(123)27-25-55)89(146)118-67(97(154)155)40-51(2)3)119-87(144)61(31-35-80(136)137)112-84(141)58(28-32-77(130)131)113-88(145)63(42-54-18-10-7-11-19-54)117-90(147)66(45-81(138)139)110-76(129)50-107-83(140)65(44-71(100)124)109-75(128)49-106-73(126)47-104-72(125)46-105-74(127)48-108-91(148)68-21-13-38-121(68)95(152)62(20-12-36-103-98(101)102)115-93(150)69-22-14-37-120(69)94(151)57(99)41-53-16-8-6-9-17-53/h6-11,16-19,24-27,51-52,57-70,82,123H,5,12-15,20-23,28-50,99H2,1-4H3,(H2,100,124)(H,104,125)(H,105,127)(H,106,126)(H,107,140)(H,108,148)(H,109,128)(H,110,129)(H,111,142)(H,112,141)(H,113,145)(H,114,149)(H,115,150)(H,116,143)(H,117,147)(H,118,146)(H,119,144)(H,130,131)(H,132,133)(H,134,135)(H,136,137)(H,138,139)(H,154,155)(H4,101,102,103)/t52-,57+,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,82-/m0/s1
Standard InChIKey OIRCOABEOLEUMC-GEJPAHFPSA-N
Isomeric SMILES CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@@H](CC6=CC=CC=C6)N
SMILES CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CC6=CC=CC=C6)N
Canonical SMILES CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CC6=CC=CC=C6)N
Description Bivalirudin is a 20 amino acid long synthetic peptide with thrombin-specific anticoagulant properties. Bivalirudin reversibly binds thrombin, free as well as clot bound, at the catalytic site and the anion-binding exosite, thereby preventing the formation and activation of fibrin, factor XIIIa, and other coagulation factors. This drug is primarily used during coronary angioplasty procedures, in combination with aspirin, in patients with unstable angina.
Bivalirudin is a synthetic peptide of 20 amino acids, comprising D-Phe, Pro, Arg, Pro, Gly, Gly, Gly, Gly, Asn, Gly, Asp, Phe, Glu, Glu, Ile, Pro, Glu, Glu, Tyr, and Leu in sequence. A congener of hirudin (a naturally occurring drug found in the saliva of the medicinal leech), it a specific and reversible inhibitor of thrombin, and is used as an anticoagulant. It has a role as an anticoagulant and an EC 3.4.21.5 (thrombin) inhibitor.
Bivalirudin is a synthetic 20 residue peptide (thrombin inhibitor) which reversibly inhibits thrombin. Once bound to the active site, thrombin cannot activate fibrinogen into fibrin, the crucial step in the formation of thrombus. It is administered intravenously. Because it can cause blood stagnation, it is important to monitor changes in hematocrit, activated partial thromboplastin time, international normalized ratio and blood pressure.
Purity > 95%
Quantity Milligrams-Grams
Sequence FPRPGGGGNGDFEEIPEEYL
Synonyms Angiomax; Angiox; L-leucine; BG 8967; BG-8967; BG8967; bivalirudin; CTB-001; Hirulog; Hirulog-1 D-phenylalanyl-L-prolyl-L-arginyl-L-prolylglycylglycylglycylglycyl-L-asparaginylglycyl-L-alpha-aspartyl-L-phenylalanyl-L-alpha-glutamyl-L-alpha-glutamyl-L-isoleucyl-L-prolyl-L-alpha-glutamyl-L-alpha-glutamyl-L-tyrosyl-
Reference 1: Berlioz B, Kaseer HS, Sanghavi DK, Guru PK. Bivalirudin resistance in a
patient on veno-venous extracorporeal membrane oxygenation with a therapeutic
response to argatroban. BMJ Case Rep. 2020 Jan 7;13(1). pii: e232262. doi:
10.1136/bcr-2019-232262. PubMed PMID: 31915185.


2: Capodanno D, Angiolillo DJ. Pooling the Evidence at the Patient Level: End of
the Bivalirudin Saga? Thromb Haemost. 2020 Jan 3. doi: 10.1055/s-0039-3400743.
[Epub ahead of print] PubMed PMID: 31899923.


3: Bouzas-Cruz N, Gonzalez-Fernandez O, Ferrera-Durán C, Woods A, Robinson-Smith
N, Tovey S, Jungschleger J, Booth K, Shah A, Parry G, MacGowan GA, Schueler S.
Initial conservative management strategy of HeartWare left ventricular assist
device thrombosis with intravenous heparin or bivalirudin. Int J Artif Organs.
2019 Dec 30:391398819896585. doi: 10.1177/0391398819896585. [Epub ahead of print]
PubMed PMID: 31885316.


4: Teruya J, Hensch L, Bruzdoski K, Adachi I, Hui SR, Kostousov V. Monitoring
bivalirudin therapy in children on extracorporeal circulatory support devices:
Thromboelastometry versus routine coagulation testing. Thromb Res. 2019 Dec
12;186:54-57. doi: 10.1016/j.thromres.2019.12.007. [Epub ahead of print] PubMed
PMID: 31884000.


5: Garcia-Garcia HM, Adamo M, Soud M, Yacob O, Picchi A, Sardella G, Frigoli E,
Limbruno U, Rigattieri S, Diletti R, Boccuzzi G, Zimarino M, Contarini M, Russo
F, Calabrò P, Andò G, Varbella F, Garducci S, Palmieri C, Briguori C, Karagiannis
A, Valgimigli M. Assessment of residual thrombus burden in patients with
ST-segment elevation myocardial infarction undergoing bivalirudin versus
unfractionated heparin infusion: The MATRIX (minimizing adverse hemorrhagic
events by transradial access site and angioX) OCT study. Catheter Cardiovasc
Interv. 2019 Dec 28. doi: 10.1002/ccd.28661. [Epub ahead of print] PubMed PMID:
31883294.


6: Schoos MM, Nepper-Christensen L, Ahtarovski KA, Kyhl K, Göransson C, Holmvang
L, Kelbæk H, Helqvist S, Høfsten DE, Køber L, Vejlstrup N, Lønborg J, Engstrøm T.
Myocardial Damage After ST-Segment Elevation Myocardial Infarction According to
the Use of Bivalirudin or Heparin. A Cardiac Magnetic Resonance Substudy of the
DANAMI3 trial. EuroIntervention. 2019 Dec 17. pii: EIJ-D-19-00623. doi:
10.4244/EIJ-D-19-00623. [Epub ahead of print] PubMed PMID: 31845893.


7: Chang CC, Chichareon P, Modolo R, Takahashi K, Kogame N, Tomaniak M, Gao C,
Royaards KJ, Cequier A, Oldroyd K, Steg PG, Hamm C, Jüni P, Valgimigli M,
Windecker S, Onuma Y, Stables RH, Jan van Geuns R, Serruys PW. Association
between post-percutaneous coronary intervention bivalirudin infusion and net
adverse clinical events: a post hoc analysis of the GLOBAL LEADERS study. Eur
Heart J Cardiovasc Pharmacother. 2020 Jan 1;6(1):22-30. doi:
10.1093/ehjcvp/pvz051. PubMed PMID: 31841136.


8: Bertamino M, Severino M, Parodi A, Andreato C, Malova M, Svahn J, Tortora D,
Moretti P, Molinari AC, Ramenghi LA. Bivalirudin anticoagulation to overcome
heparin resistance in a neonate with cerebral sinovenus thrombosis. Blood Coagul
Fibrinolysis. 2020 Jan;31(1):97-100. doi: 10.1097/MBC.0000000000000879. PubMed
PMID: 31833869.


9: Bikdeli B, McAndrew T, Crowley A, Chen S, Mehdipoor G, Redfors B, Liu Y, Zhang
Z, Liu M, Zhang Y, Francese DP, Erlinge D, James SK, Han Y, Li Y, Kastrati A,
Schüpke S, Stables RH, Shahzad A, Steg PG, Goldstein P, Frigoli E, Mehran R,
Valgimigli M, Stone GW. Individual Patient Data Pooled Analysis of Randomized
Trials of Bivalirudin versus Heparin in Acute Myocardial Infarction: Rationale
and Methodology. Thromb Haemost. 2019 Dec 9. doi: 10.1055/s-0039-1700872. [Epub
ahead of print] PubMed PMID: 31820428.


10: Huang X, Chen S, Redfors B, Zhang Y, Souza CF, Mehran R, Bansilal S, Kirtane
AJ, Brener SJ, Feite F, Dangas GD, Ben-Yehuda O, Stone GW. Safety and efficacy of
bivalirudin monotherapy in patients with non-ST-segment elevation acute coronary
syndromes with positive biomarkers undergoing percutaneous coronary intervention:
a report from the Acute Catheterization and Urgent Intervention Triage Strategy
trial. Coron Artery Dis. 2020 Jan;31(1):59-65. doi: 10.1097/MCA.0000000000000737.
PubMed PMID: 31809479.
PubChem Compound 16129704
Last Modified Nov 11 2021
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